N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-15-6-8-16(9-7-15)11-13-26(24,25)22-12-10-19(23)21-14-17-4-2-3-5-18(17)20/h2-9,11,13,22H,10,12,14H2,1H3,(H,21,23)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQVFXZTMGUFBP-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically begins with the preparation of the fluorophenyl and methylphenyl intermediates, followed by their coupling through sulfonylation and amidation reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like hydroxide or amine groups.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The compound shares a propanamide backbone with several analogs, but key differences arise in substituent groups:
Physicochemical Properties
Melting Points and Solubility:
- Compound 7c () : MP = 134–136°C; higher polarity due to oxadiazole-thiazole systems .
- N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide () : Likely higher lipophilicity due to chlorophenyl vs. fluorophenyl .
Spectral Data:
- IR Spectroscopy : Target compound expected to show sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹), similar to compounds .
- ¹H NMR : Distinct splitting patterns for 2-fluorophenyl protons (δ 6.8–7.3 ppm) and ethenyl protons (δ 6.2–6.8 ppm) .
- EI-MS : Predominant fragmentation at sulfonamide (C-S bond) and amide (N-C bond) sites .
Biological Activity
Chemical Structure and Properties
The chemical structure of N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 305.38 g/mol
- IUPAC Name : this compound
Structural Features
- The compound features a fluorinated phenyl group, which may influence its biological activity.
- The sulfonamide moiety is known for its role in various pharmacological activities.
The exact mechanism of action for this compound has not been fully elucidated. However, compounds with similar structures often interact with specific receptors or enzymes, potentially influencing pathways related to pain modulation, inflammation, or cancer cell proliferation.
Pharmacological Studies
Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Some sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : Certain compounds in this class have shown promise in targeting cancer cell lines through apoptosis induction.
- Anti-inflammatory Effects : Research suggests potential applications in reducing inflammatory responses.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on structurally related compounds demonstrated significant cytotoxic effects against human cancer cell lines, indicating that modifications in the aromatic rings could enhance activity.
- Inhibition of Enzymatic Activity : Research has shown that similar sulfonamide compounds can inhibit carbonic anhydrase, suggesting a potential mechanism for therapeutic effects in conditions like glaucoma and edema.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases, hinting at a broader therapeutic potential.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
